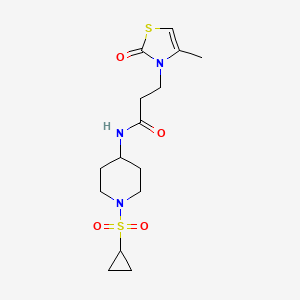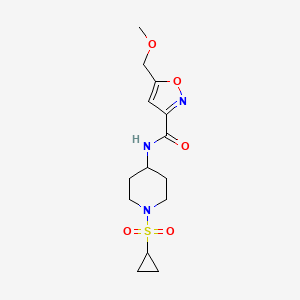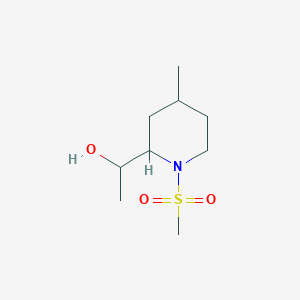![molecular formula C21H28N4O2 B6974672 3,4-dihydro-1H-isochromen-1-yl-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6974672.png)
3,4-dihydro-1H-isochromen-1-yl-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-1H-isochromen-1-yl-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone is a complex organic compound that features multiple heterocyclic structures, including isochromene, pyrazole, and diazepane rings[_{{{CITATION{{{_1{3,4-dihydro-1H-isochromen-1-yl-4-[(1-ethylpyrazol-4-yl)methyl]-1,4 ...
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. Key reaction conditions may include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reaction conditions. The process would need to be optimized for efficiency, yield, and purity, ensuring that the final product meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The isochromene ring can be oxidized to form different derivatives.
Reduction: : Reduction reactions can be used to modify the pyrazole and diazepane rings.
Substitution: : Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology
In biological research, the compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
The compound could have medicinal applications, potentially serving as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound might be used in the production of pharmaceuticals, agrochemicals, or other chemical products.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The molecular pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds might include other isochromene derivatives, pyrazole-based compounds, and diazepane derivatives. These compounds may share structural similarities but differ in their functional groups or substitution patterns.
Uniqueness
The uniqueness of 3,4-dihydro-1H-isochromen-1-yl-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone lies in its specific combination of heterocyclic rings and the potential for diverse chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isochromen-1-yl-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-2-25-16-17(14-22-25)15-23-9-5-10-24(12-11-23)21(26)20-19-7-4-3-6-18(19)8-13-27-20/h3-4,6-7,14,16,20H,2,5,8-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNYQGXFRAPGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCCN(CC2)C(=O)C3C4=CC=CC=C4CCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyclopropylsulfonylpiperidin-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6974602.png)


![2-[[4-fluoro-N-[(2-fluorophenyl)methyl]anilino]methyl]pyrimidin-4-amine](/img/structure/B6974622.png)
![1-[2-(3-Chlorophenoxy)ethyl]-1-methyl-3-[4-(4-methylpyrimidin-2-yl)oxyphenyl]urea](/img/structure/B6974626.png)
![2-[(N-benzyl-3-ethynylanilino)methyl]pyrimidin-4-amine](/img/structure/B6974635.png)
![N-[2-(6-methoxypyridin-2-yl)ethyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6974644.png)
![(3-Cyclopropyl-1,2-oxazol-5-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6974653.png)
![2-[2-[[1-Cyclopropylethyl(methyl)sulfamoyl]amino]ethyl]-6-methoxypyridine](/img/structure/B6974660.png)

![3-[[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]amino]cyclopentane-1-carbonitrile](/img/structure/B6974675.png)
![2-Methyl-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B6974679.png)
![1-[1-(4-Chloro-2-fluorophenyl)sulfonyl-4-methylpiperidin-2-yl]ethanol](/img/structure/B6974685.png)
